molecular formula C8H11BrN2O B13023866 3-Bromo-2-propoxypyridin-4-amine

3-Bromo-2-propoxypyridin-4-amine

Cat. No.: B13023866
M. Wt: 231.09 g/mol
InChI Key: GBUAPJZWOQSVEN-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxypyridin-4-amine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the third position, a propoxy group at the second position, and an amine group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-propoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-propoxypyridine followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The bromination is carried out under controlled conditions to ensure selective bromination at the desired position. After bromination, the intermediate product is subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-propoxypyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes under inert atmosphere.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and coupled products with diverse functional groups.

Scientific Research Applications

3-Bromo-2-propoxypyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Incorporated into polymers and materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromopyridine
  • 3-Bromo-4-aminopyridine
  • 3-Bromo-2-hydroxypyridine

Uniqueness

3-Bromo-2-propoxypyridin-4-amine is unique due to the presence of both a propoxy group and an amine group on the pyridine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-propoxypyridin-4-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-5-12-8-7(9)6(10)3-4-11-8/h3-4H,2,5H2,1H3,(H2,10,11)

InChI Key

GBUAPJZWOQSVEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1Br)N

Origin of Product

United States

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